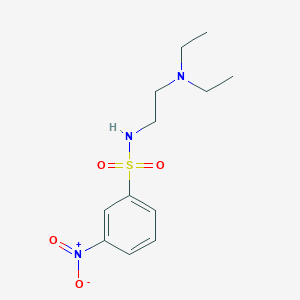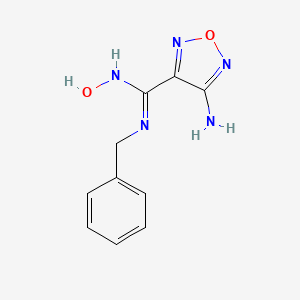![molecular formula C40H28N6O11 B11558881 4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)](/img/structure/B11558881.png)
4,4'-oxybis(N'-{[4-(4-nitrophenoxy)phenyl]carbonyl}benzohydrazide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Nitrophenoxy)-N’-[4-(4-{N’-[4-(4-Nitrophenoxy)Benzoyl]Hydrazinecarbonyl}Phenoxy)Benzoyl]Benzohydrazide is a complex organic compound characterized by multiple nitrophenoxy and benzoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrophenoxy)-N’-[4-(4-{N’-[4-(4-Nitrophenoxy)Benzoyl]Hydrazinecarbonyl}Phenoxy)Benzoyl]Benzohydrazide involves multiple steps:
Formation of 4-Nitrophenoxybenzoyl Chloride: This intermediate is synthesized by reacting 4-nitrophenol with benzoyl chloride in the presence of a base such as pyridine.
Preparation of Hydrazine Derivative: The 4-nitrophenoxybenzoyl chloride is then reacted with hydrazine hydrate to form the hydrazine derivative.
Coupling Reaction: The hydrazine derivative is coupled with another molecule of 4-nitrophenoxybenzoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Amino derivatives of the compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as a building block for more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its complex structure.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Antimicrobial Agents: The compound’s derivatives have shown promise as antimicrobial agents.
Cancer Research: Potential use in the development of anticancer drugs.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules. The benzoyl and hydrazine groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenol: A simpler compound with similar nitro and phenoxy groups.
4-Nitrophenoxyacetic Acid: Contains a nitrophenoxy group and is used in similar applications.
4-Nitrophthalonitrile: Another nitro-containing compound with different functional groups.
Uniqueness
4-(4-Nitrophenoxy)-N’-[4-(4-{N’-[4-(4-Nitrophenoxy)Benzoyl]Hydrazinecarbonyl}Phenoxy)Benzoyl]Benzohydrazide is unique due to its complex structure, which allows for multiple interactions with biological targets and potential applications in various fields. Its multiple nitro and benzoyl groups provide a versatile platform for chemical modifications and functionalization.
Properties
Molecular Formula |
C40H28N6O11 |
|---|---|
Molecular Weight |
768.7 g/mol |
IUPAC Name |
N'-[4-(4-nitrophenoxy)benzoyl]-4-[4-[[[4-(4-nitrophenoxy)benzoyl]amino]carbamoyl]phenoxy]benzohydrazide |
InChI |
InChI=1S/C40H28N6O11/c47-37(41-43-39(49)27-5-17-33(18-6-27)56-35-21-9-29(10-22-35)45(51)52)25-1-13-31(14-2-25)55-32-15-3-26(4-16-32)38(48)42-44-40(50)28-7-19-34(20-8-28)57-36-23-11-30(12-24-36)46(53)54/h1-24H,(H,41,47)(H,42,48)(H,43,49)(H,44,50) |
InChI Key |
HEAAVTDVHRAFTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)C(=O)NNC(=O)C5=CC=C(C=C5)OC6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(benzyloxy)phenoxy]-N'-[(E)-(2-bromophenyl)methylidene]propanehydrazide](/img/structure/B11558814.png)
![4-Bromo-2-chloro-6-[(E)-[(3,4-dichlorophenyl)imino]methyl]phenol](/img/structure/B11558819.png)

![2,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11558821.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B11558825.png)
![N-[3-(acetylamino)phenyl]-2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11558837.png)
![Diethyl 7-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B11558839.png)
![4-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11558842.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-2-(4-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11558845.png)
![2,2'-{methanediylbis[(6-hydroxybenzene-3,1-diyl)nitrilo(E)methylylidene]}bis(4-chlorophenol)](/img/structure/B11558846.png)
![2-(2-bromo-4-nitrophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558855.png)
![N-(3-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-fluorobenzamide](/img/structure/B11558856.png)
![N-({N'-[(1E)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11558860.png)
